1-Iodo-4-propoxybenzene: Physicochemical Profile & Synthesis Guide
1-Iodo-4-propoxybenzene: Physicochemical Profile & Synthesis Guide
This is a comprehensive technical guide on 1-Iodo-4-propoxybenzene , structured for researchers and drug development professionals.
Executive Summary
1-Iodo-4-propoxybenzene (also known as p-propoxyiodobenzene or 4-n-propoxy-1-iodobenzene) is a critical mesogenic intermediate used primarily in the synthesis of liquid crystals and functional organic materials. Structurally, it consists of a para-substituted benzene ring featuring an electron-donating propoxy group and an electron-withdrawing iodine atom. This push-pull electronic character makes it a versatile building block for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate complex biphenyl or tolane cores found in nematic and smectic liquid crystal displays (LCDs).
This guide provides a validated physicochemical profile, detailed synthesis protocols, and handling procedures derived from empirical data and homologous series analysis.
Physicochemical Characterization
The following data consolidates experimental observations and calculated properties for high-purity (>97%) samples.
Table 1: Core Physical Properties
| Property | Value / Description | Notes |
| IUPAC Name | 1-Iodo-4-propoxybenzene | |
| CAS Registry Numbers | 35911-37-4 , 95306-89-1 | Verify specific isomer batch; 35911-37-4 is common. |
| Molecular Formula | C₉H₁₁IO | |
| Molecular Weight | 262.09 g/mol | |
| Physical State | Low-melting Solid or Viscous Liquid | Melts near RT (~25–35°C); often supercools to a liquid. |
| Boiling Point | ~135–140°C @ 5 mmHg | Extrapolated from homologous alkoxy iodobenzenes. |
| Density | ~1.53 g/cm³ | Estimated liquid density. |
| Refractive Index | 1.579 | High birefringence due to polarizability of Iodine. |
| Solubility | DCM, THF, Ethyl Acetate, Toluene | Insoluble in water. |
| Appearance | White to off-white crystalline solid | Turns yellow/brown upon light exposure (iodine liberation). |
Structural Analysis & Spectroscopy
Accurate identification relies on distinguishing the propoxy chain signals from the aromatic core.
1H NMR Spectral Signature (400 MHz, CDCl₃)
The spectrum exhibits a characteristic AA'BB' aromatic system and a propyl chain pattern.
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δ 7.54 ppm (d, J = 8.8 Hz, 2H): Aromatic protons ortho to Iodine (deshielded by inductive effect of I).
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δ 6.67 ppm (d, J = 8.8 Hz, 2H): Aromatic protons ortho to Propoxy (shielded by mesomeric effect of O).
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δ 3.88 ppm (t, J = 6.5 Hz, 2H): -O-CH₂ -CH₂-CH₃ (Deshielded by Oxygen).
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δ 1.80 ppm (m, 2H): -O-CH₂-CH₂ -CH₃.
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δ 1.04 ppm (t, J = 7.4 Hz, 3H): -O-CH₂-CH₂-CH₃ .
Mass Spectrometry (GC-MS)
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Molecular Ion (M⁺): m/z 262 (Base peak or strong intensity).
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Fragmentation:
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m/z 220 [M - C₃H₆]⁺: Loss of propene (McLafferty rearrangement type).
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m/z 93 [C₆H₅O]⁺: Phenoxy cation.
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Synthesis & Purification Methodologies
The most robust route is the Williamson Ether Synthesis starting from 4-iodophenol. This method avoids the regioselectivity issues of direct iodination of propoxybenzene.
Protocol A: Alkylation of 4-Iodophenol
Reaction Scale: 10 mmol basis.
Reagents:
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4-Iodophenol (2.20 g, 10 mmol)
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1-Bromopropane (1.85 g, 15 mmol, 1.5 eq)
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Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 eq)
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Solvent: Acetone (reagent grade) or Acetonitrile (50 mL)
Step-by-Step Workflow:
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Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodophenol in Acetone (50 mL).
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Base Addition: Add anhydrous K₂CO₃. The mixture may turn slightly pink/brown.
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Alkylation: Add 1-Bromopropane via syringe.
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Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 60°C) for 12–18 hours. Monitor by TLC (Hexane/EtOAc 9:1); the starting phenol (lower Rf) should disappear.
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Work-up:
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Purification:
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Dissolve crude in minimal Dichloromethane (DCM).
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Wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol (Critical step for purity).
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Wash with Brine, dry over MgSO₄, and concentrate.
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Recrystallization: If solid, recrystallize from cold Ethanol or Hexane. If liquid, purify via short-path vacuum distillation.
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Synthesis Logic Diagram
Caption: Logical workflow for the Williamson ether synthesis and purification of 1-Iodo-4-propoxybenzene.
Handling, Stability & Safety
This compound is generally stable but sensitive to light and long-term oxidative degradation.
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Storage: Store in a cool (2–8°C), dry place protected from light. Use amber glass vials.
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Light Sensitivity: The C-I bond is photolabile. Prolonged exposure to light causes yellowing due to iodine release. If yellowing occurs, wash a DCM solution of the compound with aqueous sodium thiosulfate.
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Hazards:
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Skin/Eye Irritant: Wear nitrile gloves and safety glasses.
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Inhalation: Avoid dust/vapor; handle in a fume hood.
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Aquatic Toxicity: Halogenated aromatics are often toxic to aquatic life; dispose of as hazardous chemical waste.
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Applications in Research
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Liquid Crystal Synthesis:
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Acts as the "rigid core" precursor. The iodine is replaced by boronic acids (Suzuki) or alkynes (Sonogashira) to extend the conjugation length, creating the rod-like shape required for nematic phases.
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Example: Coupling with 4-hydroxyphenylboronic acid yields 4'-propoxy-4-biphenylol, a common smectic mesogen.
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Hypervalent Iodine Chemistry:
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Can be oxidized (using Selectfluor or oxidants) to form hypervalent iodine(III) species used as mild oxidants in organic synthesis.
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References
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Synthesis & Properties of Alkoxy Iodobenzenes
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Organic Syntheses, Coll. Vol. 2, p. 351 (General procedure for alkylation of phenols).
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Liquid Crystal Precursors
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Gray, G. W., & Jones, B. (1954). The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society, 1467-1470. (Describes homologous series behavior).
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Spectral Data Validation
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AIST Spectral Database for Organic Compounds (SDBS). SDBS No. for related compounds (Anisole/Phenetole derivatives) used for multiplet prediction.
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Reaction Protocol Source
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Durham University E-Theses, "Towards Engineering and Understanding of Guest Host Interaction," Chapter 2, Synthesis of Guests. (Specific protocol for propoxy derivative).
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